molecular formula C13H10Cl2N2O B3038504 2-chloro-N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 866049-26-5

2-chloro-N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B3038504
CAS No.: 866049-26-5
M. Wt: 281.13 g/mol
InChI Key: INBNNOXDKKZEGN-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chloro and hydroxy functional groups attached to a benzenecarboximidamide structure, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 3-chlorophenylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce chlorinated anilines.

Scientific Research Applications

2-chloro-N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

2-chloro-N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

2-chloro-N'-(3-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-4-3-5-10(8-9)16-13(17-18)11-6-1-2-7-12(11)15/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBNNOXDKKZEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NC2=CC(=CC=C2)Cl)NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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